molecular formula C24H22ClN3O3 B3854299 N-(4-chloro-2-methylphenyl)-N'-[(E)-(3-phenoxyphenyl)methylideneamino]butanediamide

N-(4-chloro-2-methylphenyl)-N'-[(E)-(3-phenoxyphenyl)methylideneamino]butanediamide

Cat. No.: B3854299
M. Wt: 435.9 g/mol
InChI Key: ZCACJQQVGBCPCX-WGOQTCKBSA-N
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Description

N-(4-chloro-2-methylphenyl)-N’-[(E)-(3-phenoxyphenyl)methylideneamino]butanediamide is a complex organic compound that features a combination of aromatic and aliphatic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-methylphenyl)-N’-[(E)-(3-phenoxyphenyl)methylideneamino]butanediamide typically involves a multi-step process:

    Formation of the Intermediate: The initial step involves the reaction of 4-chloro-2-methylaniline with an appropriate aldehyde to form an imine intermediate.

    Coupling Reaction: The imine intermediate is then reacted with 3-phenoxybenzaldehyde under controlled conditions to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of N-(4-chloro-2-methylphenyl)-N’-[(E)-(3-phenoxyphenyl)methylideneamino]butanediamide would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-methylphenyl)-N’-[(E)-(3-phenoxyphenyl)methylideneamino]butanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the aromatic rings.

    Reduction: Reduced forms of the imine and amide functionalities.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

N-(4-chloro-2-methylphenyl)-N’-[(E)-(3-phenoxyphenyl)methylideneamino]butanediamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Materials Science: It may be used in the synthesis of advanced materials with specific properties, such as polymers or nanomaterials.

    Biological Studies: The compound can be used as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methylphenyl)-N’-[(E)-(3-phenoxyphenyl)methylideneamino]butanediamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-N’-[(E)-(3-phenoxyphenyl)methylideneamino]butanediamide
  • N-(4-methylphenyl)-N’-[(E)-(3-phenoxyphenyl)methylideneamino]butanediamide
  • N-(4-chloro-2-methylphenyl)-N’-[(E)-(3-methoxyphenyl)methylideneamino]butanediamide

Uniqueness

N-(4-chloro-2-methylphenyl)-N’-[(E)-(3-phenoxyphenyl)methylideneamino]butanediamide is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of both chloro and phenoxy groups enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-N'-[(E)-(3-phenoxyphenyl)methylideneamino]butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN3O3/c1-17-14-19(25)10-11-22(17)27-23(29)12-13-24(30)28-26-16-18-6-5-9-21(15-18)31-20-7-3-2-4-8-20/h2-11,14-16H,12-13H2,1H3,(H,27,29)(H,28,30)/b26-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCACJQQVGBCPCX-WGOQTCKBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)CCC(=O)NN=CC2=CC(=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)CCC(=O)N/N=C/C2=CC(=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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